molecular formula C23H26Cl2FN3O2 B10775161 A1B1 hydrochloride

A1B1 hydrochloride

Cat. No.: B10775161
M. Wt: 466.4 g/mol
InChI Key: NKLJJQLZVNLVLU-PMYAVTAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for A1B1 hydrochloride are not readily available in the literature.
    • industrial production methods likely involve optimization of existing synthetic pathways.
  • Chemical Reactions Analysis

    • A1B1 hydrochloride may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • A1B1 hydrochloride finds applications in various scientific fields:

        Chemistry: Potential use as a tool compound for studying chemokine receptors and their signaling pathways.

        Biology: Investigation of chemokine-mediated cellular interactions.

        Medicine: Possible therapeutic implications in inflammatory diseases.

        Industry: Industrial applications remain to be explored.

  • Mechanism of Action

    • The exact mechanism by which A1B1 hydrochloride exerts its effects is not fully elucidated.
    • It likely involves binding to the CCR1 receptor, modulating immune responses and inflammation.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • A1B1 hydrochloride’s uniqueness lies in its chemokine receptor specificity.

    Properties

    Molecular Formula

    C23H26Cl2FN3O2

    Molecular Weight

    466.4 g/mol

    IUPAC Name

    N-[5-chloro-2-[(E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide;hydrochloride

    InChI

    InChI=1S/C23H25ClFN3O2.ClH/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29;/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29);1H/b10-6+;/t16-;/m1./s1

    InChI Key

    NKLJJQLZVNLVLU-PMYAVTAHSA-N

    Isomeric SMILES

    C[C@@H]1CN(CCN1C(=O)/C=C/C2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl

    Canonical SMILES

    CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F.Cl

    Origin of Product

    United States

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